
2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H6ClF3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, trifluoromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions
The chloroacetyl group undergoes nucleophilic substitution reactions, enabling functional group transformations:
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Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the chloride is replaced by hydroxide, forming 2-hydroxy-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one. Acidic hydrolysis yields the corresponding carboxylic acid.
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Amination : Reaction with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (DMF, THF) produces substituted acetamides. For example, treatment with aniline forms 2-(phenylamino)-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one .
Table 1: Substitution Reactions
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaOH (aq.) | Reflux, 2 h | 2-Hydroxy derivative | 85% | |
Piperidine | THF, 0°C → RT | 2-(Piperidin-1-yl)acetophenone | 78% |
Nucleophilic Aromatic Substitution
The trifluorinated aromatic ring facilitates electrophilic and nucleophilic substitution, guided by the methoxy group’s ortho/para-directing effects:
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Fluorine Displacement : Treatment with strong nucleophiles (e.g., alkoxides) replaces fluorine atoms at activated positions. For instance, reaction with sodium methoxide replaces para-fluorine, forming 2-chloro-1-(2,5-difluoro-3,4-dimethoxyphenyl)ethan-1-one .
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Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces substituents at deactivated fluorine sites .
Table 2: Aromatic Substitution Examples
Reaction Type | Reagent | Position Modified | Product | Source |
---|---|---|---|---|
Methoxylation | NaOMe, DMSO | C4-F → OMe | Dimethoxy derivative | |
Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | C5-F → Ph | Biphenyl analog |
Acylation and Condensation Reactions
The ketone group participates in classic carbonyl chemistry:
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Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Subsequent dehydration with HBF₄·OEt₂ yields α,β-unsaturated ketones .
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Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) in the presence of piperidine forms α,β-unsaturated derivatives .
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding 1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one. This product serves as a precursor for further functionalization .
Heterocycle Formation
The compound acts as a scaffold for synthesizing nitrogen- and sulfur-containing heterocycles:
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Thiazolidinone Synthesis : Reaction with thioureas forms 4-thiazolidinones, which show antimicrobial activity .
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Triazole Derivatives : Click chemistry with azides under Cu(I) catalysis generates 1,2,3-triazole hybrids .
Mechanistic Considerations
Scientific Research Applications
2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one
- 2-Chloro-1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one
- 2-Chloro-1-(2,5-difluoro-3-methoxyphenyl)ethan-1-one
Uniqueness
2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is unique due to the presence of trifluoromethyl and methoxy groups on the phenyl ring. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and chemical research.
Biological Activity
2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one (CAS No. 1803740-58-0) is an organic compound notable for its unique arrangement of fluorine and methoxy groups on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C9H6ClF3O2, with a molecular weight of approximately 238.59 g/mol. The compound's structure includes a chloro group and a trifluoromethoxyphenyl moiety, which may influence its biological interactions.
Property | Value |
---|---|
CAS No. | 1803740-58-0 |
Molecular Formula | C9H6ClF3O2 |
Molecular Weight | 238.59 g/mol |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions. This method allows for the efficient formation of the desired product while minimizing by-products.
The biological activity of this compound is likely mediated through its interaction with various cellular targets. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific enzymes or receptors within biological systems. This compound may exhibit inhibitory effects on certain biochemical pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains and fungi . The exact antimicrobial efficacy of this specific compound remains to be fully elucidated through empirical studies.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In particular, it has been evaluated for its effects on cell proliferation in cancer cell lines. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth .
Case Study:
In a study assessing the biological activity of related compounds, some derivatives exhibited IC50 values (the concentration required to inhibit cell proliferation by 50%) in the nanomolar range against specific cancer cell lines. For example:
Compound | Target Cell Line | IC50 (nM) |
---|---|---|
Related Compound A | KG1 | 25.3 ± 4.6 |
Related Compound B | SNU16 | 77.4 ± 6.2 |
These findings suggest that modifications to the structure could enhance biological activity and specificity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can significantly alter potency and selectivity against target enzymes or receptors .
Properties
Molecular Formula |
C9H6ClF3O2 |
---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9-7(12)4(6(14)3-10)2-5(11)8(9)13/h2H,3H2,1H3 |
InChI Key |
LFQJMEIVDSVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)CCl)F |
Origin of Product |
United States |
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